Ethyl 2-chloropyrimidine-5-carboxylate

Suzuki-Miyaura Coupling Halogenated Pyrimidines Cross-Coupling Selectivity

2-Chloro-pyrimidine-5-carboxylic acid ethyl ester (CAS 89793-12-4), systematically known as ethyl 2-chloropyrimidine-5-carboxylate, is a solid, halogenated heterocyclic building block with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. It features a pyrimidine core with a chloro substituent at the 2-position and an ethyl ester group at the 5-position.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 89793-12-4
Cat. No. B033278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloropyrimidine-5-carboxylate
CAS89793-12-4
Synonyms2-Chloro-5-pyrimidinecarboxylic Acid Ethyl Ester;  2-Chloro-5-(ethoxycarbonyl)pyrimidine;  2-Chloropyrimidine-5-carboxylic Acid Ethyl Ester;  Ethyl 2-Chloro-5-pyrimidinecarboxylate _x000B__x000B_
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)Cl
InChIInChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
InChIKeyIEMKQRSOAOPKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





89793-12-4: 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester – A Versatile C5-Ethyl Ester Pyrimidine Scaffold for Heterocyclic Synthesis


2-Chloro-pyrimidine-5-carboxylic acid ethyl ester (CAS 89793-12-4), systematically known as ethyl 2-chloropyrimidine-5-carboxylate, is a solid, halogenated heterocyclic building block with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol [1]. It features a pyrimidine core with a chloro substituent at the 2-position and an ethyl ester group at the 5-position. This specific substitution pattern makes it a versatile and reactive intermediate in organic synthesis, with a typical purity specification of ≥98.0% (GC) and a melting point range of 52-60 °C . Its primary utility lies in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which leverage the 2-chloro leaving group to introduce diverse functionalities for applications in medicinal chemistry and agrochemical research [2].

Procurement Alert: Why 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester (CAS 89793-12-4) Cannot Be Substituted with Closely Related Analogs


Substituting ethyl 2-chloropyrimidine-5-carboxylate with structurally similar analogs introduces unacceptable risk in established synthetic pathways and procurement specifications. Variations in the halogen leaving group (e.g., 2-bromo or 2-iodo) or the ester moiety (e.g., methyl ester or free carboxylic acid) fundamentally alter key parameters including reactivity, solubility, stability, and downstream reaction compatibility. While a 2-bromo analog might offer faster reaction rates in some SNAr or cross-coupling reactions, it may also lead to different selectivity profiles or increased byproduct formation [1]. Similarly, the ethyl ester provides a distinct balance of lipophilicity, stability under basic conditions, and ease of purification compared to the more polar carboxylic acid or the less sterically hindered methyl ester [2]. These differences in physicochemical properties and reaction performance are quantifiable and directly impact process robustness and final product quality. The following evidence guide details these specific, measurable differentiations against its closest comparators to de-risk scientific and industrial procurement decisions.

Quantitative Evidence for 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester: Head-to-Head Comparisons vs. Key Analogs


Suzuki Cross-Coupling: 2-Chloro-Pyrimidine vs. 2-Bromo- and 2-Iodo-Pyrimidine Reactivity

In Suzuki coupling reactions, chloropyrimidine substrates demonstrate superior selectivity for monoarylation compared to iodo-, bromo-, or fluoropyrimidines, which are more prone to undesirable multiple arylations. This study establishes that using chloropyrimidines provides better control over the reaction outcome, yielding cleaner mono-aryl products under identical conditions [1].

Suzuki-Miyaura Coupling Halogenated Pyrimidines Cross-Coupling Selectivity

Synthesis Yield and Process Improvement: Ethyl Ester vs. Other Ester Analogs in Ricolinostat Production

In an optimized industrial process for the synthesis of Ricolinostat, a clinical-stage HDAC6 inhibitor, using ethyl 2-chloropyrimidine-5-carboxylate as the starting material resulted in an overall isolated yield of 65.8% with a remarkable purity of 99.73%. The nucleophilic substitution step with aniline achieved a 96% yield [1]. This performance metric is critical, as alternative esters or acids may necessitate different workup procedures and may not achieve the same level of purity without additional purification steps, which were replaced by simple recrystallization in this optimized route [1].

Ricolinostat HDAC6 Inhibitor Process Chemistry

Melting Point and Physical Form: Ethyl Ester vs. Methyl Ester and Free Carboxylic Acid

The melting point of ethyl 2-chloropyrimidine-5-carboxylate is 52-60°C, and it exists as a solid at ambient temperature . In contrast, the corresponding methyl ester analog has a significantly higher melting point of 76°C , while the free carboxylic acid is also a solid with a different pKa (2.51 vs. -3.05 for the ester) [1]. The lower melting point of the ethyl ester can be advantageous for certain purification techniques like recrystallization and may indicate different solubility profiles in organic solvents, impacting ease of handling and formulation in further synthetic steps.

Physicochemical Properties Solid Form Handling

Nucleophilic Aromatic Substitution (SNAr) Yield: A Robust Benchmark

In a specific nucleophilic aromatic substitution (SNAr) reaction with aniline, ethyl 2-chloropyrimidine-5-carboxylate demonstrates high efficiency, achieving a 96% yield of the substituted product [1]. This high yield under optimized conditions (1.2 eq aniline, 2.0 eq K₂CO₃, 100°C) establishes a robust quantitative benchmark for its reactivity as an electrophilic partner [1]. While similar yields may be obtained with other halogenated pyrimidines, this data confirms the compound's high reactivity for this critical transformation.

SNAr Reaction Nucleophilic Substitution Reaction Yield

Key Applications for 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester (CAS 89793-12-4) Based on Quantitative Evidence


Preferred Intermediate for Selective Pyrimidine Monoarylation via Suzuki Coupling

In medicinal chemistry campaigns focused on generating 2-aryl or 2-heteroaryl pyrimidine libraries, ethyl 2-chloropyrimidine-5-carboxylate is the substrate of choice. Its use mitigates the risk of over-arylation, a common pitfall with 2-bromo- or 2-iodo-pyrimidine analogs, thereby providing cleaner reaction profiles and higher yields of the desired mono-coupled products [1]. This selectivity simplifies purification and is critical for high-throughput synthesis where compound purity is paramount.

Validated and Scalable Starting Material for Clinical-Stage API Synthesis

This compound has been validated as a key starting material in an optimized, cost-effective, and eco-friendly industrial process for synthesizing Ricolinostat, an HDAC6 inhibitor. The process, starting from this ethyl ester, delivers the final API in 65.8% overall yield and 99.73% purity, using recrystallization instead of chromatography for purification [1]. This proven track record in a scalable pharmaceutical process provides strong evidence for its selection in other large-scale manufacturing projects.

Building Block with Favorable Physicochemical Profile for Process Development

The specific physicochemical properties of ethyl 2-chloropyrimidine-5-carboxylate, particularly its melting point of 52-60°C, offer practical advantages in process R&D [1]. This lower melting point, relative to the methyl ester analog (76°C), can improve solubility and ease of handling during recrystallization and other unit operations, making it a more convenient choice for process chemists developing robust and efficient synthetic routes [2].

Efficient Partner for SNAr Reactions in Heterocycle Functionalization

Researchers performing nucleophilic aromatic substitution (SNAr) reactions will find this compound to be a highly reliable and efficient electrophile. Its performance is validated by a 96% yield in the substitution with aniline, a common and representative reaction [1]. This high conversion rate under standard conditions indicates a predictable and efficient reaction profile, essential for minimizing optimization time and maximizing throughput in both discovery and development settings.

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